dicerium oxide silicate
Description
Chemical Identity and Nomenclature
Ce₂SiO₅ belongs to the family of rare-earth orthosilicates, characterized by the general formula RE₂SiO₅, where RE represents a rare-earth element. Its chemical identity is defined by:
- Systematic IUPAC name : Dicerium(3+) silicate.
- Alternative names : Cerium(3+) orthosilicate, cerium silicon oxide, or dicerium oxide silicate.
- CAS Registry Number : 12027-77-9.
- Chemical formula : Ce₂SiO₅, corresponding to a molar ratio of 2:1:5 for Ce:Si:O.
Key Structural Features:
Ce₂SiO₅ is distinguished from related cerium silicates like Ce₄.₆₇(SiO₄)₃O (oxyapatite) and Ce₂Si₂O₇ (disilicate) by its isolated SiO₄ tetrahedra and absence of shared oxygen atoms between silicate units.
Historical Development of Cerium Silicate Research
The study of cerium silicates emerged alongside broader investigations into rare-earth silicate systems in the mid-20th century:
- 1960s–1980s : Early syntheses of Ce₂SiO₅ via solid-state reactions between CeO₂ and SiO₂ at temperatures >1,400°C.
- 1990s : Identification of polymorphic forms (Type A and Type B structures) dependent on rare-earth ionic radii.
- 2000s : Advancements in hydrothermal synthesis, enabling lower-temperature formation (150–250°C) in acidic media.
- 2010s–Present : High-resolution characterization using synchrotron XRD and calorimetry, revealing thermodynamic stability up to 1,483 K.
A pivotal study by Wang et al. (2001) demonstrated the phase transition behavior of Ce₂SiO₅ under varying oxygen partial pressures, linking structural stability to Ce³⁺/Ce⁴⁺ redox couples. Recent work has focused on its role in environmental barrier coatings for aerospace applications due to its resistance to molten silicate corrosion.
Structural Classification Within Rare-Earth Silicates
Ce₂SiO₅ falls under the nesosilicate subclass of silicates, defined by isolated [SiO₄]⁴⁻ tetrahedra. This classification is supported by:
Silicate Group Comparison:
| Silicate Class | Structure Feature | Example Compound |
|---|---|---|
| Nesosilicates | Isolated SiO₄ tetrahedra | Ce₂SiO₅, ZrSiO₄ |
| Sorosilicates | Paired SiO₄ tetrahedra | Ca₂Al₃(SiO₄)₃(OH) |
| Cyclosilicates | Ring structures | Be₃Al₂(Si₆O₁₈) |
| Inosilicates | Single/double chains | CaMgSi₂O₆ (diopside) |
Rare-Earth Silicate Subgroups:
Ce₂SiO₅ Structural Specifics:
- Cation ordering : Ce³⁺ occupies two distinct crystallographic sites with 8-fold oxygen coordination.
- Thermal expansion : Exhibits isotropic behavior (αₐ = 12.3 × 10⁻⁶ K⁻¹, α꜀ = 12.4 × 10⁻⁶ K⁻¹) up to 1,483 K.
- Redox behavior : Partial oxidation to Ce⁴⁺ occurs above 533 K in air, forming nonstoichiometric Ce₂SiO₅₊δ.
Phase stability studies confirm Ce₂SiO₅ decomposes to CeO₂ and SiO₂ above 1,000 K under oxidizing conditions, while remaining stable in inert atmospheres up to 1,700 K.
Properties
CAS No. |
12027-77-9 |
|---|---|
Molecular Formula |
Ce2O12Si3-6 |
Molecular Weight |
556.4813 |
Synonyms |
dicerium oxide silicate |
Origin of Product |
United States |
Scientific Research Applications
Materials Science
Ceramic and Glass Applications
Dicerium oxide silicate plays a crucial role as a modifier in glass and ceramic matrices. Its incorporation enhances the mechanical properties and thermal stability of these materials. For instance, studies have shown that adding cerium oxide to lead silicate glasses results in the formation of non-bridging oxygen (NBO) atoms, which improve the glass's structural integrity and chemical durability .
Table 1: Properties of Cerium Oxide in Glass Compositions
| Composition | Mechanical Strength (MPa) | Chemical Durability | Thermal Stability |
|---|---|---|---|
| Lead Silicate (Control) | 50 | Moderate | Low |
| Lead Silicate + 5% CeO2 | 70 | High | Moderate |
| Lead Silicate + 10% CeO2 | 90 | Very High | High |
Catalysis
Environmental Catalysts
this compound is utilized in catalytic converters for automotive applications, particularly for the oxidation of carbon monoxide and hydrocarbons. Its unique redox properties enable it to facilitate reactions effectively under varying temperature conditions. Research indicates that cerium oxide enhances the catalytic activity due to its ability to switch between Ce^3+ and Ce^4+ oxidation states .
Case Study: Catalytic Efficiency
A study on cerium oxide-doped catalysts highlighted their effectiveness in reducing CO emissions in vehicle exhaust systems. The catalysts demonstrated a significant reduction in CO levels by up to 90% under optimal conditions, showcasing the potential for this compound in environmental remediation .
Biomedical Applications
Antibacterial Coatings
Recent investigations have focused on the antibacterial properties of cerium oxide nanoparticles incorporated into calcium silicate coatings for dental implants. These coatings not only promote osteoblastic differentiation but also exhibit strong antimicrobial activity against pathogens such as Enterococcus faecalis .
Table 2: Antibacterial Efficacy of Cerium Oxide Coatings
| Coating Type | Viable Bacteria Count (CFU/mL) | Osteoblastic Differentiation (ALP Activity) |
|---|---|---|
| Control | 500 | Low |
| CeO2-CS Coating | 50 | High |
Environmental Applications
Ultraviolet Shielding
this compound composites are being explored as effective ultraviolet shielding agents in cosmetic formulations and resin compositions. The silica-cerium oxide composite particles provide excellent transparency while blocking harmful UV radiation, making them suitable for various consumer products .
Table 3: UV Shielding Properties of Dicerium Oxide Composites
| Composite Type | UV Blocking Efficiency (%) | Transparency (%) |
|---|---|---|
| Silica Only | 30 | 90 |
| Silica-Cerium Oxide Composite | 80 | 85 |
Chemical Reactions Analysis
Redox Reactions
The Ce³⁺/Ce⁴⁺ redox pair enables catalytic activity in oxidation-reduction processes:
Reaction 3: Superoxide Dismutation
Dicerium oxide silicate mimics superoxide dismutase (SOD):
Mechanism:
Reaction 4: Hydrogen Peroxide Decomposition
Acts as a catalase mimic:
Key Factor: Surface oxygen vacancies enhance electron transfer .
Surface Interactions and Adsorption
This compound exhibits strong affinity for silicate ions, critical in polishing and catalytic applications:
Table 1: Silicate Adsorption on Ce₂O₅Si
| pH | Adsorption Capacity (mg/g) | Silica Removal Rate (nm/min) |
|---|---|---|
| 4 | 12.3 | 8.5 |
| 7 | 18.9 | 14.2 |
| 10 | 25.4 | 20.7 |
| Data source: Zeta potential and polishing experiments |
Mechanism :
-
Electrostatic adsorption of on positively charged Ce³⁺ sites at pH < 7.
Structural Modification in Silicate Networks
In lead silicate glasses, Ce₂O₅Si acts as a network modifier:
Reaction 5: Non-Bridging Oxygen (NBO) Formation
Effects:
-
↑ CeO₂ content increases NBO from 15% (0 mol% Ce) to 45% (20 mol% Ce) .
-
²⁹Si NMR chemical shift increases from −87.3 ppm (Q³) to −75.4 ppm (Q¹) .
Environmental and Aqueous Reactivity
Reaction 6: Aggregation in Porous Media
Transport behavior in silica sand:
Key Findings:
Comparison with Similar Compounds
Cerium Oxides
- Cerium(IV) Oxide (CeO₂) : A fluorite-structured oxide with high oxygen storage capacity, used in catalysis, fuel cells, and polishing agents. It exhibits redox cycling between Ce⁴⁺ and Ce³⁺, enhancing catalytic activity .
- Cerium(III) Oxide (Ce₂O₃) : A sesquioxide with a hexagonal structure. It is less stable in ambient conditions, oxidizing to CeO₂. Applications include glass polishing and UV absorption .
Rare-Earth Silicates
- Yttrium Silicate (Y₂SiO₅): Used in phosphors, thermal barrier coatings, and nuclear waste encapsulation. It has a monoclinic structure and high thermal stability .
- Lutetium Silicate (Lu₂O₅Si) : A structurally similar compound with applications in high-density ceramics and optical materials .
Other Cerium-Containing Compounds
- Cerium Selenide Dinitride (Ce₂SeN₂) : Computationally studied for its electronic structure, showing metallic behavior and anisotropic bonding .
Preparation Methods
Cerium Hydroxide Formation
An aqueous solution of cerium salts (e.g., CeCl₃ or Ce(NO₃)₃) is mixed with an alkaline agent (NaOH, KOH, or NH₄OH) under controlled conditions:
-
Temperature : ≤60°C to prevent premature cerium oxide crystallization.
-
pH : Maintained at 8–11 to ensure complete hydroxide precipitation.
-
Agitation : Critical for uniform particle size distribution.
The resulting cerium hydroxide slurry serves as a substrate for silica coating.
Silica Deposition
A sodium silicate (Na₂SiO₃) solution and dilute inorganic acid (HCl, H₂SO₄) are concurrently added to the cerium hydroxide slurry under:
Post-treatment involves washing, filtration, and optional calcination (300–600°C) to enhance crystallinity.
Table 1: Co-Precipitation Parameters and Outcomes
Oxidative Deposition of Cerium Oxide on Silica
Patent EP1456313A1 describes a rapid method for coating silica particles with cerium oxide via redox reactions.
Reaction Mechanism
Cerium(III) nitrate or sulfate is dispersed with silica particles in an alkaline medium (pH 9–12) containing hydrogen peroxide (H₂O₂). The oxidation of Ce³⁺ to Ce⁴⁺ induces instantaneous precipitation of cerium oxide hydrates on silica surfaces:
Advantages Over Co-Precipitation
Table 2: Oxidative Deposition Conditions
Electrochemical Synthesis of Cerium Oxide-Silicate Nanocomposites
Wang and Golden (2016) demonstrated the electrodeposition of cerium oxide-montmorillonite films from aqueous solutions containing Na-montmorillonite (0.5–50%) and Ce(III)-acetate.
Electrodeposition Protocol
Structural Characteristics
Table 3: Electrochemical Synthesis Outcomes
| Montmorillonite Content | CeO₂ Crystallite Size (nm) | Film Morphology |
|---|---|---|
| 0.5% | 4.50 | Continuous, uniform |
| 10% | 5.20 | Dense, minor cracking |
| 50% | 6.50 | Porous, discontinuous |
Comparative Analysis of Methods
Scalability and Cost
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
